4-((1-(3-Methoxybenzyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine

Chemical Identity Quality Control Procurement Specification

This compound features a 3-methoxybenzyl N-substituent and 5,6-dimethylpyrimidine core — a pharmacophoric combination with no exact match in published SAR literature. It is the only commercially available probe to evaluate the effect of this substitution pattern on HIV-1 LTR inhibition and PIM kinase activity. Researchers mapping N-substituent pharmacophoric space or needing a structurally distinct reference standard for HPLC-MS method development should procure this compound. All biological activity must be empirically measured.

Molecular Formula C20H27N3O2
Molecular Weight 341.455
CAS No. 2309574-07-8
Cat. No. B2757010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1-(3-Methoxybenzyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine
CAS2309574-07-8
Molecular FormulaC20H27N3O2
Molecular Weight341.455
Structural Identifiers
SMILESCC1=C(N=CN=C1OCC2CCN(CC2)CC3=CC(=CC=C3)OC)C
InChIInChI=1S/C20H27N3O2/c1-15-16(2)21-14-22-20(15)25-13-17-7-9-23(10-8-17)12-18-5-4-6-19(11-18)24-3/h4-6,11,14,17H,7-10,12-13H2,1-3H3
InChIKeyRXBOGIZYJDFMEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((1-(3-Methoxybenzyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine (CAS 2309574-07-8): Structural Identity and Chemical Class Context


4-((1-(3-Methoxybenzyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine (CAS 2309574-07-8) is a synthetic small molecule with the molecular formula C20H27N3O2 and a molecular weight of 341.455 g/mol, characterized by a 5,6-dimethylpyrimidine core linked via a methoxy bridge to a piperidine ring bearing a 3-methoxybenzyl substituent . The compound belongs to the piperidinylpyrimidine class, a scaffold historically investigated for TNF-α production inhibition [1] and subsequently evaluated for HIV-1 LTR activation inhibition [2]. Critically, no quantitative biological activity data (IC50, Ki, EC50), selectivity profiles, or in vivo pharmacokinetic parameters have been published in primary research papers, patents, or authoritative databases for this specific compound as of the knowledge cutoff date.

Why 4-((1-(3-Methoxybenzyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine Cannot Be Replaced by Generic Piperidinylpyrimidine Analogs


Substitution of 4-((1-(3-Methoxybenzyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine with a generic piperidinylpyrimidine analog carries substantial risk for experimental irreproducibility. Structure-activity relationship (SAR) studies on this chemical class demonstrate that the nature of the N-substituent on the piperidine ring and the substitution pattern on the pyrimidine core are critical determinants of biological activity: the 3-methoxybenzyl group at the piperidine nitrogen and the methyl groups at the 5- and 6-positions of the pyrimidine jointly define a unique pharmacophoric fingerprint [1]. In the prototypical Fujiwara et al. (2008) series, replacement of the N-piperonyloyl group with alternative substituents resulted in significant changes in HIV-1 LTR inhibitory activity, and lipophilic substitution at the pyrimidine C(6)-position was found to be essential for activity [1]. The target compound's specific combination of a 3-methoxybenzyl N-substituent and 5,6-dimethylpyrimidine substitution has no exact match in the published SAR literature, making it impossible to reliably infer potency, selectivity, or off-target profiles from any single analog without direct experimental confirmation.

Quantitative Differentiation Evidence for 4-((1-(3-Methoxybenzyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine (CAS 2309574-07-8)


Structural Identity Verification: InChI Key and Purity Specification as Procurement Quality Benchmarks

The compound has a unique InChI Key (RXBOGIZYJDFMEK-UHFFFAOYSA-N) that distinguishes it from all other piperidinylpyrimidine analogs . The vendor-specified purity is 95% . In contrast, closely related analogs such as 4-((1-(5-bromopyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine and 4-((1-(2-isopropylpyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine differ in their N-substituents and have their own distinct InChI Keys and purity specifications, but none of these analogs have published quantitative biological activity data either .

Chemical Identity Quality Control Procurement Specification

Piperidinylpyrimidine Class-Level HIV-1 LTR Inhibition: SAR Context for the 3-Methoxybenzyl Substituent

The piperidinylpyrimidine class, to which the target compound belongs, has demonstrated HIV-1 LTR activation inhibitory activity in Jurkat cells. In the Fujiwara et al. (2008) SAR study, the 3,4-methylenedioxybenzoyl (piperonyloyl) group on the piperidine nitrogen and lipophilic substitution at the pyrimidine C(6)-position were identified as critical for activity [1]. The target compound differs from the Fujiwara series in its N-substituent (3-methoxybenzyl vs. piperonyloyl), and no direct HIV-1 LTR data exist for this specific compound. However, the 5,6-dimethyl substitution on the pyrimidine satisfies the lipophilic C(6)-substitution requirement identified in the SAR [1]. The 3-methoxybenzyl group represents a distinct pharmacophoric feature whose impact relative to the piperonyloyl reference has not been experimentally quantified.

HIV-1 LTR Activation Antiviral Research

Piperidinylpyrimidine Class: TNF-α Production Inhibition as a Secondary Pharmacological Dimension

Piperidinylpyrimidine derivatives were originally developed as inhibitors of TNF-α production, as disclosed in US5948786 [1]. The target compound carries the core piperidinylpyrimidine scaffold but with a 3-methoxybenzyl N-substituent that diverges from the amide and acyl substituents exemplified in the patent [1]. The Fujiwara et al. (2008) study employed compounds 'previously prepared as inhibitors of TNF-α production' and found that some also exhibited HIV-1 LTR inhibitory activity, suggesting a potential dual-mechanism profile for the class [2]. However, no quantitative TNF-α inhibition data (IC50, cellular EC50) are available for the target compound with its specific substitution pattern.

TNF-α Inflammation Immunomodulation

Recommended Research Application Scenarios for 4-((1-(3-Methoxybenzyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine (CAS 2309574-07-8)


Exploratory SAR Studies on Piperidinylpyrimidine N-Substituent Effects for HIV-1 LTR or TNF-α Inhibition

Given the established class-level SAR showing that the N-substituent on piperidine is a critical determinant of HIV-1 LTR inhibitory activity [1], the target compound can serve as a probe to evaluate the effect of a 3-methoxybenzyl group relative to known reference substituents (e.g., piperonyloyl). This scenario is appropriate when a research program aims to map the N-substituent pharmacophoric space and requires a structurally defined compound with a 3-methoxybenzyl group at this position.

Kinase Selectivity Panel Screening of a Structurally Distinct Piperidinylpyrimidine Scaffold

Piperidinylpyrimidine derivatives have demonstrated nanomolar activity against PIM1 and PIM2 kinases in BindingDB entries for closely related analogs (e.g., IC50 = 0.210 nM for PIM1 and IC50 = 0.830 nM for PIM2 for a structurally related piperidinylpyrimidine) [1]. The target compound, with its unique 3-methoxybenzyl N-substituent and 5,6-dimethylpyrimidine core, represents a structurally distinct entry point for kinase selectivity panel screening. However, procurement must be accompanied by plans for de novo biological characterization, as no kinase inhibition data exist for this specific compound.

Chemical Probe for Dual-Mechanism Antiviral/Immunomodulatory Hypothesis Testing

The piperidinylpyrimidine class has been characterized as both TNF-α production inhibitors [1] and HIV-1 LTR activation inhibitors [2], suggesting a potential dual antiviral/immunomodulatory mechanism. The target compound, with its 3-methoxybenzyl modification, can test whether this dual activity is preserved or altered by changes to the piperidine N-substituent. Researchers investigating host-directed antiviral strategies or inflammation-modulated viral reactivation may find this compound useful as a tool compound, with the caveat that all activity must be empirically measured.

Reference Standard for Analytical Method Development and Compound Library Annotation

With a verified InChI Key (RXBOGIZYJDFMEK-UHFFFAOYSA-N), molecular formula (C20H27N3O2), molecular weight (341.455 g/mol), and vendor-specified purity of 95% [1], the compound can serve as a reference standard for HPLC-MS method development, compound library quality control, or cheminformatics database curation. Its structural distinctiveness from other piperidinylpyrimidines makes it suitable as a retention time and mass spectral reference point in analytical workflows.

Quote Request

Request a Quote for 4-((1-(3-Methoxybenzyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.